5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Description
5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a pyrazole-based compound characterized by:
- A pyrazole core substituted with an amino group (-NH₂) at position 3.
- A methyl group (-CH₃) at position 2.
- A 3-(trifluoromethyl)phenyl moiety at position 1, contributing strong electron-withdrawing and lipophilic properties.
This structural framework is shared with several pyrazole derivatives, but variations in substituents and fused rings lead to distinct physicochemical and biological properties. Below, we compare this compound with structurally related analogs.
Properties
IUPAC Name |
5-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4/c1-7-10(6-16)11(17)19(18-7)9-4-2-3-8(5-9)12(13,14)15/h2-5H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAPUWDEJJPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is currently unknown. It is known that the compound is a derivative of pyrazole, which is often used as an intermediate in the synthesis of various insecticides.
Mode of Action
It is known that pyrazole derivatives often interact with their targets by binding to specific receptors or enzymes, thereby inhibiting their function.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways depending on their specific targets.
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol, which may affect its bioavailability.
Result of Action
It is known that pyrazole derivatives can have various effects depending on their specific targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents can affect its distribution in the environment. Additionally, the compound’s stability under various conditions (e.g., temperature, pH) can affect its longevity and efficacy.
Biological Activity
5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a trifluoromethyl phenyl moiety, and a carbonitrile functional group, which together contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethyl Group: Enhances lipophilicity and biological activity.
- Amino Group: Potential for hydrogen bonding and interaction with biological targets.
Antimicrobial Activity
Research shows that pyrazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study indicated that related compounds demonstrated moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. For instance, related compounds showed IC50 values in the low micromolar range against p38 MAPK, a key regulator in inflammatory responses .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical in cancer therapy . The compound's structural modifications have been linked to enhanced potency against various cancer cell lines.
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group has been noted to significantly enhance the biological activity of pyrazole derivatives. This modification often leads to improved binding affinity to biological targets, making it a valuable feature in drug design .
Case Studies
- Inhibition of Tubulin Polymerization:
- p38 MAPK Inhibition:
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbonitriles
Substituent Effects on the Pyrazole Core
(a) Position and Nature of Aryl Substituents
- Target Compound : The 3-(trifluoromethyl)phenyl group at position 1 introduces high electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to less electronegative substituents .
- 5-Amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: A methoxy group increases electron density, which could reduce oxidative stability compared to the trifluoromethyl analog .
(b) Functional Group Variations
- 5-Ethoxymethyleneamino Derivatives (e.g., 15a in ): The ethoxymethyleneamino group (-NH-C(=OCH₂CH₃)-) at position 5 may improve solubility but reduce reactivity compared to the primary amino group in the target compound .
- Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile): The sulfinyl group at position 4 and additional chlorines confer potent insecticidal activity, contrasting with the target compound’s carbonitrile at position 4 .
Structural Modifications via Ring Fusion
- This contrasts with the non-fused pyrazole core of the target compound .
- Pyrazolo[3,4-b]pyridine Derivatives (e.g., 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile): The pyridine fusion introduces basic nitrogen atoms, altering electronic properties and solubility compared to the simpler pyrazole structure .
Physicochemical Properties
Notes:
- The trifluoromethyl group in the target compound increases lipophilicity (LogP) compared to chloro or methoxy analogs.
- Fused-ring systems (e.g., dihydropyrano) may reduce LogP due to polarizable π-systems.
Q & A
Q. How can conflicting reports on the compound’s thermal stability be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
